4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-
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Overview
Description
The compound "4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-" is a derivative of the benzopyran class, which is a significant group of organic compounds with various biological activities. The structure of benzopyran derivatives often includes a 4-oxo group and a hydroxy group, which can interact with different chemical agents and metals, leading to a wide range of chemical reactions and potential applications in medicinal chemistry and analytical chemistry .
Synthesis Analysis
The synthesis of halogenated benzopyran derivatives can be achieved through the reaction of 4-oxo-4H-1-benzopyran-3-carboxaldehydes with sodium hypochlorite or sodium hypobromite, yielding chloro- or bromo- substituted chromones. The reaction conditions, such as lighting and the presence of acetic acid, can influence the formation of additional compounds like hydroxyacetophenone, hydroxychromanone, and acetoxychromanone . The synthesis of these compounds is crucial for further applications in chemical analysis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of chlorophenyl benzopyran derivatives is characterized by planar segments, such as the benzopyranone group and the chlorophenyl ring. These planar structures can be inclined at various angles, which affects the overall three-dimensional conformation of the molecule. For instance, the sulfonyl plane in a related compound is inclined at a significant angle to the plane of the benzopyranone group, which could influence the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Benzopyran derivatives can form complexes with metals, as demonstrated by the formation of a yellow-colored complex with tungsten(vi) when a 3-hydroxy-4-oxo-4H-1-benzopyran derivative is used as a spectrophotometric reagent. The stability of such complexes and their obedience to Beer's law make them suitable for trace determination of metals in various samples . The ability to form stable complexes is an important aspect of the chemical reactivity of benzopyran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzopyran derivatives, such as their crystal structure, can be determined using X-ray crystallography. The crystal structure provides information about the conformation of the molecule, the presence of asymmetric centers, and the type of crystalline system the compound belongs to. For example, a related compound crystallizes in the monoclinic system with one asymmetric center . Additionally, the presence of intermolecular and intramolecular hydrogen bonds can influence the stability and reactivity of the compound . Density functional theory calculations and Hirshfeld surface analysis can further elucidate the electronic properties and intermolecular interactions of these molecules .
properties
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKGGSODHYGIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160420 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
CAS RN |
137987-94-1 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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